(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 865181-09-5
Cat. No.: VC4336084
Molecular Formula: C17H11N3O3S
Molecular Weight: 337.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865181-09-5 |
|---|---|
| Molecular Formula | C17H11N3O3S |
| Molecular Weight | 337.35 |
| IUPAC Name | 2-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C17H11N3O3S/c1-2-11-19-14-9-5-6-10-15(14)24-17(19)18-16(21)12-7-3-4-8-13(12)20(22)23/h1,3-10H,11H2 |
| Standard InChI Key | YATCBKWXJORKOK-ZCXUNETKSA-N |
| SMILES | C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Identity and Molecular Characteristics
Fundamental Structural Attributes
(Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide (CAS No. 865181-09-5) belongs to the benzothiazole class of heterocyclic compounds, distinguished by a fused benzene and thiazole ring system. The molecular formula C₁₇H₁₁N₃O₃S corresponds to a molar mass of 337.35 g/mol. Its IUPAC name, 2-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, reflects the Z-configuration of the imine double bond, which critically influences its biological interactions.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| CAS Registry Number | 865181-09-5 |
| Molecular Formula | C₁₇H₁₁N₃O₃S |
| Molecular Weight | 337.35 g/mol |
| SMILES Notation | C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3N+[O-] |
| InChI Key | YATCBKWXJORKOK-ZCXUNETKSA-N |
| Topological Polar Surface Area | 101 Ų (calculated) |
Stereochemical Considerations
The Z-configuration arises from the spatial arrangement around the C=N double bond in the benzothiazol-2(3H)-ylidene group. This geometric isomerism is stabilized by intramolecular hydrogen bonding between the nitro group’s oxygen and the amide proton, as observed in analogous benzothiazole derivatives . The propargyl substituent at the N3 position introduces additional steric constraints, potentially modulating binding affinity in biological targets .
Synthesis and Characterization
Multi-Step Synthetic Pathway
The synthesis of (Z)-2-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves a four-step sequence optimized for yield and purity :
-
Formation of 2-Aminobenzothiazole Precursor:
Ring closure of ortho-aminothiophenol derivatives using bromine in acidic media yields 2-aminobenzothiazole intermediates. For this compound, a 5-methoxy substitution variant is often employed to enhance solubility . -
Propargylation at N3:
The amine group at position 3 undergoes alkylation with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF), introducing the prop-2-yn-1-yl side chain . -
Schiff Base Formation:
Condensation of the propargylated benzothiazole with 2-nitrobenzoyl chloride in anhydrous tetrahydrofuran (THF) generates the imine linkage. The Z-isomer is favored due to kinetic control at low temperatures (−10°C to 0°C). -
Purification and Isolation:
Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol affords the final product in 65–72% yield .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆): Key signals include a triplet for the propargyl CH₂ group (δ 3.85–3.89 ppm), aromatic protons of the benzothiazole (δ 7.31–8.01 ppm), and the nitrobenzamide’s para-substituted benzene (δ 7.96–8.11 ppm) .
-
¹³C NMR: Distinct peaks at δ 160.2 ppm (C=N), 165.4 ppm (amide carbonyl), and 148.9 ppm (nitro group) confirm functional group integrity .
Mass Spectrometry:
High-resolution ESI-MS exhibits a molecular ion peak at m/z 338.0965 [M+H]⁺, consistent with the theoretical mass.
Structural and Electronic Analysis
Benzothiazole Core Interactions
The benzo[d]thiazole system provides a planar, aromatic scaffold that facilitates π-π stacking with biological targets such as acetylcholinesterase’s peripheral anionic site (PAS). Computational docking studies of analogous compounds reveal that the thiazole sulfur participates in hydrophobic interactions with tryptophan residues (e.g., Trp286 in AChE) .
Nitro Group Electrophilicity
The electron-withdrawing nitro group at position 2 of the benzamide enhances electrophilicity, potentially enabling covalent interactions with nucleophilic serine or cysteine residues in enzymes. This property is leveraged in pro-drug designs requiring targeted activation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume